molecular formula C20H24N2O B5041897 2,2,4,7-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

2,2,4,7-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B5041897
M. Wt: 308.4 g/mol
InChI Key: YMFGFANNUKGNRF-UHFFFAOYSA-N
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Description

2,2,4,7-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,7-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of substituents: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the carboxamide group: This can be done by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,2,4,7-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. They may inhibit enzyme activity, modulate receptor function, or intercalate into DNA, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

2,2,4,7-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

2,2,4,7-tetramethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-14-10-11-17-15(2)13-20(3,4)22(18(17)12-14)19(23)21-16-8-6-5-7-9-16/h5-12,15H,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFGFANNUKGNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=CC(=C2)C)C(=O)NC3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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